![molecular formula C18H24N2O4 B282512 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that belongs to the class of pyrrolidinones. This compound has shown potential in various scientific research applications due to its unique chemical structure and mechanism of action.
科学的研究の応用
4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its use as a potential anti-cancer agent. Studies have shown that this compound has the ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
作用機序
The mechanism of action of 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the enzyme topoisomerase II, which is responsible for the unwinding and rewinding of DNA during cell division. By inhibiting this enzyme, the compound prevents the cancer cells from replicating and dividing, ultimately leading to their death.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to selectively target cancer cells, leaving normal cells unharmed. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination with other anti-cancer agents to improve its efficacy. Additionally, further studies are needed to investigate the compound's potential use in the treatment of other diseases beyond cancer, such as inflammation and oxidative stress-related diseases.
In conclusion, 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a promising compound with potential applications in various scientific research areas. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new anti-cancer agents and the treatment of other diseases. Further research is needed to fully understand the compound's potential and limitations.
合成法
The synthesis of 4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-acetyl-1-(4-ethoxyphenyl)-3-hydroxy-2-pyrrolidinone with N,N-dimethylaminoethyl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified by recrystallization.
特性
分子式 |
C18H24N2O4 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
3-acetyl-1-[2-(dimethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H24N2O4/c1-5-24-14-8-6-13(7-9-14)16-15(12(2)21)17(22)18(23)20(16)11-10-19(3)4/h6-9,16,22H,5,10-11H2,1-4H3 |
InChIキー |
POUOZDDIHDLLSR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



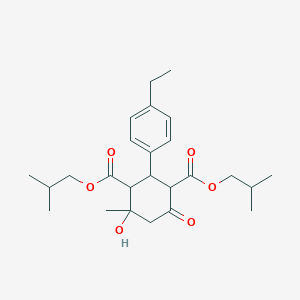

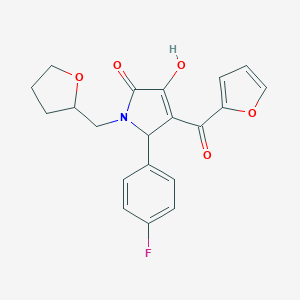
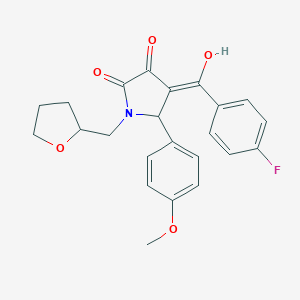
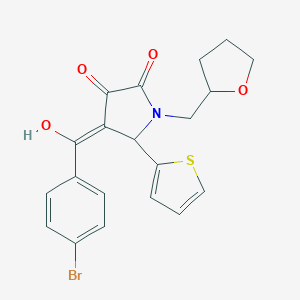
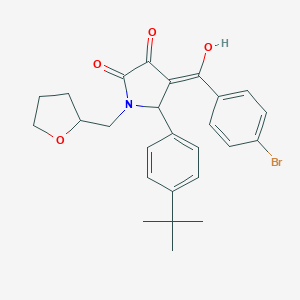
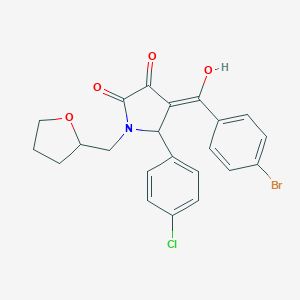
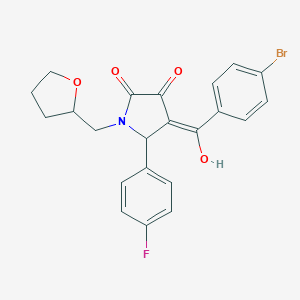
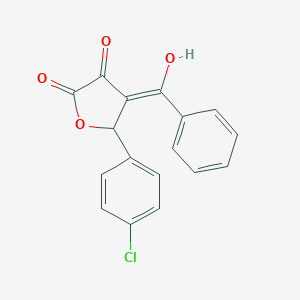

![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![(E)-{1-[2-(morpholin-4-ium-4-yl)ethyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(phenyl)methanolate](/img/structure/B282462.png)